3-(Oxan-4-yl)cyclohexan-1-one
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Overview
Description
3-(Oxan-4-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . . This compound is characterized by a cyclohexanone ring substituted with a tetrahydropyran ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)cyclohexan-1-one can be achieved through several methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions . The overall transformation can be achieved through a series of steps including aldol condensation, protection of the ketone group, saturation of the carbon-carbon bond and the benzene ring, and oxidation of the intermediate cyclohexanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO), TEMPO, and potassium bromide (KBr).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically yields alcohols.
Scientific Research Applications
3-(Oxan-4-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Tetrahydropyran: A six-membered ring containing one oxygen atom.
Uniqueness
3-(Oxan-4-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring and a tetrahydropyran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(oxan-4-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCLESJBYSYREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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